molecular formula C15H16O2 B14547314 2-(2,4-Dimethylphenoxy)-4-methylphenol CAS No. 62156-73-4

2-(2,4-Dimethylphenoxy)-4-methylphenol

Cat. No.: B14547314
CAS No.: 62156-73-4
M. Wt: 228.29 g/mol
InChI Key: MGLXFSCXGGKXQI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-4-methylphenol is a phenolic chemical building block offered for research and development purposes. This compound is of significant interest in medicinal chemistry, particularly in the field of neuroscience, due to its structural relationship to a class of compounds known for their anticonvulsant properties. Research on analogous phenoxyalkyl aminoalkanols has demonstrated potent activity in models such as the maximal electroshock (MES) test, which is a standard screen for identifying potential antiepileptic drugs . The 2,4-dimethylphenol moiety is a key structural feature in various chemical domains. Beyond its potential pharmacological applications, this subunit is commonly encountered in the synthesis of antioxidants and stabilizers, such as 2,4-dimethyl-6-tert-butylphenol, which is used to prevent gumming in fuels . The physical properties of the parent molecule, 2,4-dimethylphenol (or 2,4-xylenol), include a logP of approximately 2.30, indicating moderate lipophilicity, and it appears as a yellow to brown liquid or solid . Researchers can utilize this compound as a versatile intermediate for exploring new chemical spaces, optimizing structure-activity relationships (SAR), and developing novel bioactive molecules or functional materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62156-73-4

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-4-methylphenol

InChI

InChI=1S/C15H16O2/c1-10-5-7-14(12(3)8-10)17-15-9-11(2)4-6-13(15)16/h4-9,16H,1-3H3

InChI Key

MGLXFSCXGGKXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-4-methylphenol typically involves the reaction of 2,4-dimethylphenol with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-4-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify the activity of enzymes and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Isomerism and Physicochemical Properties

Key Compounds Compared :

  • 2,4-Dimethylphenol
  • 4-Methylphenol (p-cresol)
  • 2-Methylphenol (o-cresol)
  • 2,3-Dimethylphenol
  • 2,5-Dimethylphenol
Property 2-(2,4-Dimethylphenoxy)-4-methylphenol 2,4-Dimethylphenol 4-Methylphenol 2-Methylphenol
Molecular Formula C₁₅H₁₆O₂ C₈H₁₀O C₇H₈O C₇H₈O
Molecular Weight (g/mol) 228.29 122.16 108.14 108.14
Acidity (pKa) Lower due to electron-donating groups ~10.6 ~10.3 ~10.3
Purity (%) N/A 97.7 99.7 99.6
Detection Limit (FAIMS) N/A N/A 1 μg/L (2-methylphenol) 1 μg/L

Key Observations :

  • Acidity: The electron-donating methyl groups in 2,4-dimethylphenol reduce its acidity compared to unsubstituted phenol. However, this compound exhibits even lower acidity due to additional steric hindrance and electronic effects from the phenoxy group .
  • Purity: 2,4-Dimethylphenol (97.7%) has lower purity than 4-methylphenol (99.7%), likely due to challenges in isolating structural isomers during synthesis .
  • Detection: 2-Methylphenol and 4-methylphenol are distinguishable via high-field asymmetric waveform ion mobility spectrometry (FAIMS) at specific field strengths (1.6 × 10⁴ V/cm), highlighting differences in their ion mobility profiles .

Key Observations :

  • Toxicity: 2,4-Dimethylphenol and 4-methylphenol share similar clean-up goals (6,000 μg/L) based on revised EPA criteria, but 4-methylphenol has a defined RfD (0.6 mg/kg-day), whereas 2,4-dimethylphenol is evaluated via phenol equivalency .
  • Biological Activity: 4-Methylphenol acts as an oviposition attractant for Culex quinquefasciatus mosquitoes, while 2,4-dimethylphenol lacks this activity . The 2,4-dimethylphenoxy group in this compound contributes to antifungal properties in pharmaceuticals .

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